molecular formula C25H22O10 B12405590 Silibinin-d5

Silibinin-d5

Cat. No.: B12405590
M. Wt: 487.5 g/mol
InChI Key: COKLBHBNHMGISV-BKNYRAQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silibinin-d5 is a deuterated form of silibinin, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum). Silibinin is known for its antioxidant, antineoplastic, and hepatoprotective properties . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of silibinin due to its enhanced stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silibinin-d5 involves the incorporation of deuterium atoms into the silibinin molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in silibinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of silibinin can also result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium in the silibinin molecule.

    Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Silibinin-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Silibinin-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Silibinin-d5 exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Silibinin-d5 can be compared with other similar compounds, such as:

This compound is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C25H22O10

Molecular Weight

487.5 g/mol

IUPAC Name

(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D

InChI Key

COKLBHBNHMGISV-BKNYRAQYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O

Origin of Product

United States

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